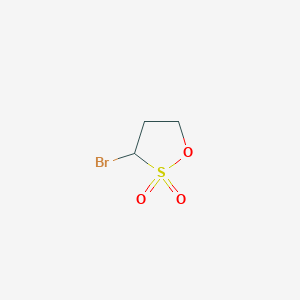
3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione is an organic compound with the molecular formula C3H5BrO3S. It is a derivative of oxathiolane, characterized by the presence of a bromine atom and a dioxo group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various biologically active molecules .
Vorbereitungsmethoden
The synthesis of 3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione can be achieved through multiple routes. One common method involves the reaction of 1,2-oxathiolane with bromine to form 3-bromo-1,2-oxathiolane. This intermediate is then treated with benzoyl peroxide to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction can lead to the formation of thiolane derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with various molecular targets. The bromine atom and dioxo group play crucial roles in its reactivity, enabling it to participate in nucleophilic substitution and oxidation-reduction reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-1,2lambda~6~-oxathiolane-2,2-dione can be compared with other similar compounds, such as:
1,3-Propane sultone: Similar in structure but lacks the bromine atom.
4-Hydroxy-1,2lambda~6~-oxathiolane-2,2-dione: Contains a hydroxyl group instead of a bromine atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which allows for a broader range of chemical transformations.
Eigenschaften
CAS-Nummer |
652143-74-3 |
|---|---|
Molekularformel |
C3H5BrO3S |
Molekulargewicht |
201.04 g/mol |
IUPAC-Name |
3-bromooxathiolane 2,2-dioxide |
InChI |
InChI=1S/C3H5BrO3S/c4-3-1-2-7-8(3,5)6/h3H,1-2H2 |
InChI-Schlüssel |
HULVUZVQKJPUDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COS(=O)(=O)C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)

![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
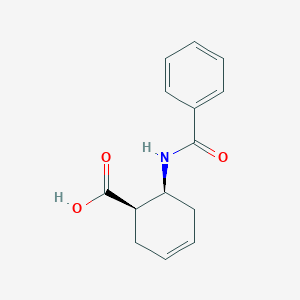
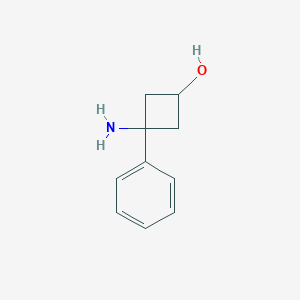

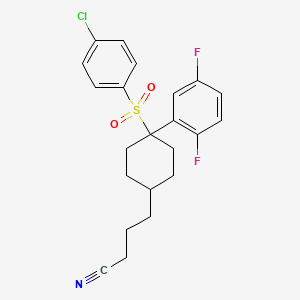
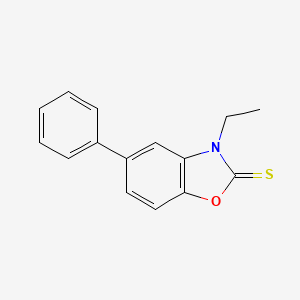
![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
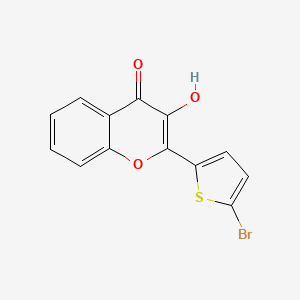
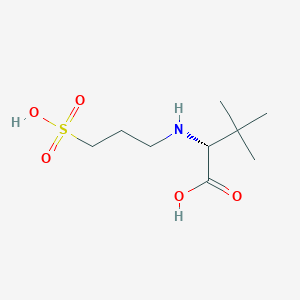
![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)

![1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene](/img/structure/B12520188.png)
